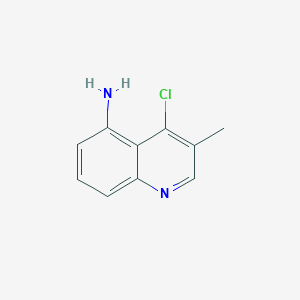

4-Chloro-3-methylquinolin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-3-methylquinolin-5-amine is a chemical compound with the molecular formula C10H9ClN2. It is a derivative of quinoline, a nitrogen-containing heterocyclic compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylquinolin-5-amine typically involves the use of quinoline derivatives as starting materials. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boron reagent with a halogenated quinoline derivative under palladium catalysis . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The choice of reagents and conditions can be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-3-methylquinolin-5-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it to the corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro or amine positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.

Aplicaciones Científicas De Investigación

4-Chloro-3-methylquinolin-5-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and antiviral activities.

Materials Science: This compound can be used in the development of organic semiconductors and other advanced materials.

Biological Research: It serves as a probe in biochemical studies to investigate enzyme functions and molecular interactions.

Mecanismo De Acción

The mechanism of action of 4-Chloro-3-methylquinolin-5-amine in biological systems involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes . The exact pathways and targets depend on the specific application and the structure of the derivatives used.

Comparación Con Compuestos Similares

Similar Compounds

Quinoline: The parent compound of 4-Chloro-3-methylquinolin-5-amine, known for its antimalarial properties.

Chloroquine: A well-known antimalarial drug that shares the quinoline scaffold.

Camptothecin: An anticancer agent with a quinoline-based structure.

Uniqueness

This compound is unique due to the presence of both chloro and methyl groups on the quinoline ring, which can influence its reactivity and biological activity. This makes it a valuable intermediate for the synthesis of diverse quinoline derivatives with tailored properties .

Actividad Biológica

4-Chloro-3-methylquinolin-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Quinoline derivatives, including this compound, have been shown to interact with various biological targets, leading to a range of pharmacological effects. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and proteins. Notably, it interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. The binding typically involves hydrogen bonding and hydrophobic interactions, stabilizing the compound at the active sites of these enzymes.

Cellular Effects

This compound influences various cellular processes by modulating key signaling pathways. For instance, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it alters the expression of genes involved in apoptosis and cell cycle regulation, impacting cell survival and growth.

Pharmacokinetics

The pharmacokinetic properties of this compound are essential for determining its bioavailability and therapeutic efficacy. Studies indicate that the compound's stability can be affected by environmental factors such as light and temperature, which may influence its long-term effects on cellular functions.

Dosage Effects

In animal models, the effects of this compound vary significantly with dosage. At lower doses, it exhibits therapeutic effects such as anti-inflammatory and anticancer activities. Conversely, higher doses can lead to toxic effects like hepatotoxicity and nephrotoxicity. This highlights the importance of dosage optimization for achieving beneficial outcomes while minimizing adverse effects.

Antimalarial Activity

Recent studies have demonstrated that quinoline derivatives possess potent antimalarial properties. For example, compounds structurally related to this compound have shown IC50 values ranging from 0.014 to 5.87 μg/mL against Plasmodium falciparum, indicating significant antimalarial activity compared to standard treatments like chloroquine .

| Compound | IC50 Value (μg/mL) | Activity Level |

|---|---|---|

| 4b | 0.014 | Excellent |

| g | 0.025 | High |

| i | 0.045 | Moderate |

| 12 | 5.87 | Moderate |

Anticancer Activity

Another area of interest is the anticancer potential of this compound. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival.

Propiedades

IUPAC Name |

4-chloro-3-methylquinolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-5-13-8-4-2-3-7(12)9(8)10(6)11/h2-5H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVYITBJMNBBRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC=C2N=C1)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.